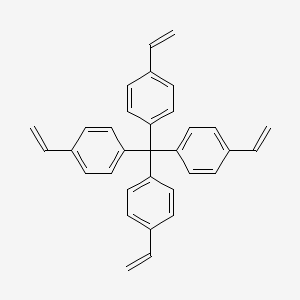

Tetrakis(4-vinylphenyl)methane

Vue d'ensemble

Description

Tetrakis(4-vinylphenyl)methane is an organic compound with the molecular formula C33H28 . It is a solid at room temperature and appears as white crystals . It is used as an important compound in polymer chemistry, where it can be used to synthesize high molecular weight polymers or act as a monomer in polymerization reactions .

Synthesis Analysis

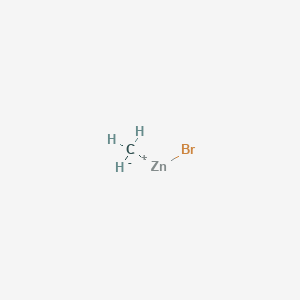

Tetrakis(4-vinylphenyl)methane can be synthesized through the reaction of styrene and bromomagnesium methyl . The influence of reaction time, reaction temperature, and reactant ratio on the production yield of tetrakis(4-vinylphenyl)methane has been studied .Molecular Structure Analysis

The molecular structure of Tetrakis(4-vinylphenyl)methane consists of a methane core with four vinylphenyl groups attached . The exact three-dimensional structure is not specified in the search results.Chemical Reactions Analysis

While specific chemical reactions involving Tetrakis(4-vinylphenyl)methane are not detailed in the search results, it is noted that this compound can participate in polymerization reactions .Physical And Chemical Properties Analysis

Tetrakis(4-vinylphenyl)methane has a molecular weight of 424.58 g/mol . It is a solid at room temperature and appears as white crystals . Further physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique

- TVPM derivatives exhibit promising antimicrobial activity. For instance, the benzoporphyrin derivative 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) has been synthesized and evaluated for antibacterial photodynamic therapy . TEtPP demonstrates excellent photophysical properties and effectively targets antibiotic-resistant pathogens, including MRSA (Methicillin-Resistant Staphylococcus aureus) and Pseudomonas aeruginosa.

- Nanocomposites based on TVPM derivatives, such as 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets, have been used to create highly specific and sensitive optical sensors for detecting mercury ions (Hg²⁺) in water samples . These sensors offer advantages like low detection limits, fast response times, and remarkable selectivity.

- TVPM derivatives, particularly metal derivatives of 5,10,15,20-tetrakis(4-sulfonato-phenyl)porphyrin (MTPPS₄) , have been studied for their interactions with aromatic amino acids (e.g., L-tryptophan, L-phenylalanine, and L-histidine) . Understanding these interactions provides insights into potential applications in biochemistry and molecular recognition.

Photodynamic Antimicrobial Therapy (PAT)

Optical Sensors for Heavy Metal Detection

Metal Complex Interactions with Aromatic Amino Acids

Orientations Futures

Mécanisme D'action

Target of Action

Tetrakis(4-vinylphenyl)methane is an organic compound that plays a significant role in the field of polymer chemistry . It can be used to synthesize high molecular weight polymers or participate in polymerization reactions as a monomer .

Mode of Action

The compound interacts with its targets, primarily other monomers, through a process known as polymerization . This is a chemical reaction where monomers combine to form a polymer or a different substance. The vinyl group in the compound can form a covalent bond with other monomers, resulting in a chain-like structure, which is a characteristic feature of polymers .

Biochemical Pathways

It’s known that the compound can participate in polymerization reactions, which are crucial in the synthesis of various materials, including plastics, resins, and fibers .

Result of Action

The primary result of Tetrakis(4-vinylphenyl)methane’s action is the formation of polymers. These polymers can have various applications depending on the specific monomers involved in the reaction .

Propriétés

IUPAC Name |

1-ethenyl-4-[tris(4-ethenylphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGMDUASGFGGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571317 | |

| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(4-vinylphenyl)methane | |

CAS RN |

188647-25-8 | |

| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

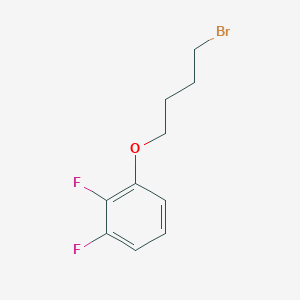

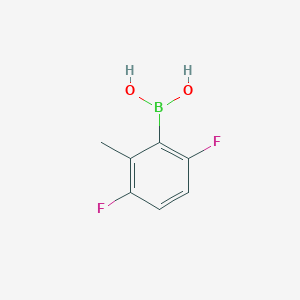

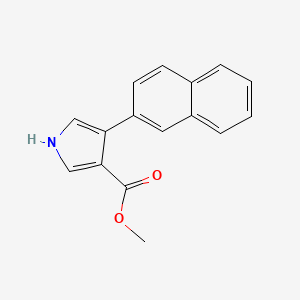

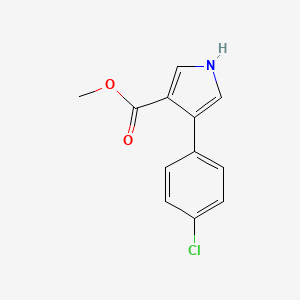

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)

![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)

![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)

![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)